C-Reactive Protein is produced in the liver and its levels increase significantly during inflammatory states, making it a valuable biomarker for various diseases, particularly cardiovascular diseases. It is classified under acute-phase proteins, which are substances whose plasma concentrations increase or decrease in response to inflammation .
The synthesis of C-Reactive Protein occurs in hepatic cells and is regulated at the transcriptional level by several pathways, notably the interleukin-1 beta/interleukin-6 signaling pathway. Upon exposure to inflammatory stimuli, transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells and signal transducer and activator of transcription 3 bind to the promoter region of the C-Reactive Protein gene, enhancing its expression .
The synthesis process can be influenced by various factors including infections, trauma, and autoimmune disorders. In these conditions, damage-associated molecular patterns and pathogen-associated molecular patterns activate pattern recognition receptors on innate immune cells, leading to an increased production of C-Reactive Protein .
C-Reactive Protein exists primarily in a pentameric form consisting of five non-covalently linked monomers arranged symmetrically around a central pore. Each monomer contains a calcium-dependent phosphocholine binding site which is critical for its biological function . The molecular mass of the pentameric structure is approximately 120 kDa.
C-Reactive Protein participates in several biochemical reactions primarily related to immune response. It binds to phosphocholine on the surfaces of necrotic or apoptotic cells and bacteria, activating the classical complement pathway through C1q binding. This process enhances opsonization, leading to increased phagocytosis by immune cells such as macrophages .
C-Reactive Protein serves as a significant biomarker for various clinical applications:
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: